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Compound of Interest

3-Chloro-1H-indole-2-
Compound Name:
carbaldehyde

Cat. No.: B035255

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, spectral
characteristics, and biological activities of 3-Chloro-1H-indole-2-carbaldehyde and its
relevant alternatives, Indole-2-carbaldehyde and 3-Bromo-1H-indole-2-carbaldehyde. Detailed
experimental protocols for synthesis and characterization are included to support research and
development in medicinal chemistry and drug discovery.

Physicochemical and Spectral Data Comparison

The following table summarizes the key physicochemical and spectral properties of 3-Chloro-
1H-indole-2-carbaldehyde and its analogs. This data is essential for compound identification,
purity assessment, and structural elucidation.
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3-Chloro-1H-indole- Indole-2- 3-Bromo-1H-indole-
Property

2-carbaldehyde carbaldehyde 2-carbaldehyde
Molecular Formula CoHeCINO CoH7NO CoHeBrNO
Molecular Weight 179.60 g/mol 145.16 g/mol [1] 224.06 g/mol
Melting Point (°C) Not available 138-142[2] Not available

) White to Brown )

Appearance Not available Not available

powder/crystal[3]

1H NMR (CDCls, ppm)

No data available

59.88 (s, 1H), 7.77 (d,
J=8.1 Hz, 1H), 7.48
(d, J=8.3 Hz, 1H),
7.41 (t, J=7.0 Hz, 1H),
7.3 (s, 1H), 7.20 (t,
J=7.4 Hz, 1H)[1]

0 9.85 (s, 1H, CHO),
8.80 (br s, 1H, NH),
7.70 (d, J=8.0 Hz,
1H), 7.45-7.35 (m,
2H), 7.20-7.15 (m, 1H)
[4]

13C NMR (CDCls,

No data available

0 182.89, 138.80,
136.87, 128.25,

No data available

ppm) 124.37, 122.20,
115.60, 113.28[1]
IR (cm™1) No data available No data available No data available

Mass Spectrum (m/z)

No data available

No data available

No data available

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these indole derivatives are

crucial for reproducible research.

Synthesis Protocols
Synthesis of 1H-indole-2-carbaldehyde:

This procedure involves the formylation of indole at the C2 position.[1]

e Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry tetrahydrofuran (THF) and cool the

solution to -78 °C.
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Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) and stir for 30
minutes.

Pass carbon dioxide gas through the reaction mixture for 10 minutes and allow it to warm to
room temperature.

Remove excess carbon dioxide under reduced pressure and concentrate the solution to 25
mL.

Add 50 mL of dry THF and cool the solution again to -78 °C.

Slowly add a 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) and stir for 1 hour.

Add anhydrous N,N-dimethylformamide (DMF) (0.83 mL, 8.5 mmol).

Warm the mixture to room temperature over 1.5 hours and then quench with 10 mL of water.

Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine,
dry over magnesium sulfate, filter, and concentrate in vacuo.

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate
gradient to yield the final product.[1]

Synthesis of 3-Bromo-1H-indole-2-carbaldehyde:

This two-step synthesis starts with the C2-formylation of indole followed by regioselective
bromination at the C3 position.[4]

e Step 1: C2-Formylation of Indole: Follow the protocol for the synthesis of 1H-indole-2-
carbaldehyde as described above.

e Step 2: C3-Bromination of 1H-indole-2-carbaldehyde:

o Dissolve 1H-indole-2-carbaldehyde (1.00 g, 6.89 mmol) in acetonitrile (30 mL) in a round-
bottom flask and cool to 0 °C.[4]

o Add N-Bromosuccinimide (NBS) (1.23 g, 6.89 mmol) portion-wise over 10 minutes.[4]
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o Stir the reaction mixture at O °C for 1 hour, then allow it to warm to room temperature and
stir for an additional 2-3 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).
o Upon completion, concentrate the reaction mixture under reduced pressure.

o Purify the residue by column chromatography on silica gel using an ethyl acetate/hexanes
gradient to obtain 3-bromo-1H-indole-2-carbaldehyde.[4]

Synthesis of 3-Chloro-1H-indole-2-carbaldehyde:

A practical and efficient synthesis of 3-chloroindole-2-carboxaldehydes can be achieved
through a Vilsmeier cyclization of 2-[(carboxymethyl)amino]benzoic acids.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical
parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a
relaxation delay of 1-5 seconds, and 8-16 scans.

e 13C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Typical parameters
include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay
of 2-5 seconds, and a significantly larger number of scans compared to *H NMR for
adequate signal-to-noise.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shifts using the residual solvent
peak as an internal standard.

Infrared (IR) Spectroscopy:
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o Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
amount of the sample with dry KBr powder and press it into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or
liquid samples.

o Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of
4000-400 cm~2.

o Data Analysis: Identify characteristic absorption bands corresponding to functional groups
present in the molecule, such as N-H, C=0 (aldehyde), C-Cl, and aromatic C-H and C=C
stretching vibrations.

Mass Spectrometry (MS):

o Sample Introduction and lonization: Introduce the sample into the mass spectrometer via a
suitable method like direct insertion probe or by coupling with a gas chromatograph (GC-MS)
or liquid chromatograph (LC-MS). Electron lonization (EI) is a common technique for volatile
compounds.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer.

» Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the
fragmentation pattern to gain structural information. For halogenated compounds, the
isotopic pattern of chlorine (3>Cl and 3’Cl in a ~3:1 ratio) or bromine (“°Br and 8Br in a ~1:1
ratio) will be characteristic.

Biological Activity

Indole derivatives are a well-established class of compounds with a broad spectrum of
biological activities. Halogenated indole-3-carboxaldehyde derivatives, in particular, have
shown promise in various therapeutic areas.

o Anticancer Activity: Derivatives of indole-3-carboxaldehyde have been investigated for their
anticancer properties. For instance, a 4-chloro-benzenesulfonohydrazide derivative of an N-
substituted indole-3-carboxaldehyde has shown ICso values of 13.2 uM and 8.2 uM against
MCF-7 and MDA-MB-468 breast cancer cell lines, respectively.[5]
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e Antimicrobial Activity: Indole-3-carboxaldehyde derivatives have also been explored for their
antimicrobial effects. Semicarbazone derivatives of 5-bromo- and 5-chloro-1H-indole-3-
carbaldehyde exhibited inhibitory activity against Staphylococcus aureus and Bacillus subtilis
with MIC values around 100-150 pg/mL.[6]

» Anti-inflammatory Activity: The anti-inflammatory potential of indole derivatives is another
area of active research. The substitution pattern on the indole ring has been shown to
significantly impact their anti-inflammatory profile.

While specific quantitative data for the direct anticancer, antimicrobial, or anti-inflammatory
activity of 3-Chloro-1H-indole-2-carbaldehyde is not readily available in the public domain,
the known bioactivities of related halogenated indole-carboxaldehydes suggest that it is a
promising candidate for further investigation.

Experimental Workflow and Signhaling Pathway
Diagrams

Visualizing experimental processes and biological pathways is crucial for understanding
complex scientific concepts.
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Caption: General workflow for the synthesis and characterization of 3-halo-1H-indole-2-
carbaldehydes.
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Caption: Example of a signaling pathway potentially modulated by indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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